molecular formula C7H13FO B12983618 Rel-((1S,2S)-2-fluorocyclohexyl)methanol

Rel-((1S,2S)-2-fluorocyclohexyl)methanol

Cat. No.: B12983618
M. Wt: 132.18 g/mol
InChI Key: DNYBVZRUZMOHQE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((1S,2S)-2-Fluorocyclohexyl)methanol is a fluorinated cyclohexane derivative featuring a hydroxymethyl group and a fluorine atom in a stereospecific (1S,2S) configuration. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine’s electronegativity and the conformational flexibility of the cyclohexane ring. Fluorine’s presence enhances metabolic stability and influences lipophilicity, while the hydroxymethyl group provides a site for further functionalization.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

[(1S,2S)-2-fluorocyclohexyl]methanol

InChI

InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2/t6-,7-/m0/s1

InChI Key

DNYBVZRUZMOHQE-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)F

Canonical SMILES

C1CCC(C(C1)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1S,2S)-2-fluorocyclohexyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes hydroboration-oxidation to yield cyclohexanol.

    Fluorination: The cyclohexanol is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

    Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (1S,2S)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated separation techniques can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Rel-((1S,2S)-2-fluorocyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: 2-fluorocyclohexanone.

    Reduction: this compound.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-((1S,2S)-2-fluorocyclohexyl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique stereochemistry makes it useful in the development of chiral materials and catalysts.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-((1S,2S)-2-fluorocyclohexyl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Rel-((1S,2S)-2-Fluorocyclohexyl)methanol with structurally related fluorinated alcohols:

Compound Molecular Formula Molecular Weight (Da) LogP Predicted pKa Density (g/cm³) Boiling Point (°C)
This compound* C₇H₁₃FO ~132.14 ~1.2 ~15.5 ~1.10 ~200–220
rac-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol C₅H₉FO 104.12 0.08 ~16.5 N/A N/A
rel-((2R,7aS)-2-Fluoropyrrolizinyl)methanol C₈H₁₄FNO 159.20 0.85 15.81 1.18 225.6
Cyclohexanol C₆H₁₂O 100.16 1.23 ~19.0 0.96 161

*Estimated values based on analogous compounds.

Key Observations:

The pyrrolizine derivative (C₈H₁₄FNO) has a fused bicyclic structure, contributing to higher molecular weight and density (1.18 g/cm³) .

Fluorine Effects: Fluorine in the cyclohexyl derivative lowers the pKa (~15.5) compared to non-fluorinated cyclohexanol (pKa ~19.0), enhancing acidity due to electron-withdrawing effects . In the cyclopropane analog, the fluoromethyl group reduces LogP (0.08) compared to the cyclohexyl derivative (LogP ~1.2), indicating lower lipophilicity .

Hydroxymethyl Group: The hydroxymethyl group in this compound provides a polar moiety, improving water solubility relative to fully hydrocarbon analogs.

Challenges and Limitations

  • Stereochemical Purity : Achieving high enantiomeric excess in fluorocyclohexane systems requires advanced chiral catalysts or resolution techniques, as seen in cyclopropane syntheses .
  • Solubility Trade-offs : Increased lipophilicity from the cyclohexane ring may limit aqueous solubility, necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.